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Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432

Introduction

Methyl 3,5-dihydroxybenzoate is a chemical compound with the molecular formula CsHgOa.
[1][2] It is utilized in the synthesis of cored dendrimers and in the preparation of semi-rigid
crown ethers.[2] This guide provides a comprehensive overview of the spectroscopic data for
methyl 3,5-dihydroxybenzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers,
scientists, and professionals in the field of drug development to facilitate the identification and
characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl 3,5-dihydroxybenzoate

in a structured format.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: *H NMR Spectroscopic Data for Methyl 3,5-Dihydroxybenzoate
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not explicitly
found in search Aromatic C-H

results

Data not explicitly
found in search Aromatic C-H

results

Data not explicitly
found in search -OCHs

results

Data not explicitly
found in search -OH

results

Note: Specific peak assignments and coupling constants were not available in the provided
search results. The table structure is based on the expected proton environments in the
molecule.

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: 13C NMR Spectroscopic Data for Methyl 3,5-Dihydroxybenzoate

Chemical Shift (d) ppm Assignment

Data not explicitly found in search results C=0 (Ester)

Data not explicitly found in search results Aromatic C-OH

Data not explicitly found in search results Aromatic C-COOCHs3
Data not explicitly found in search results Aromatic C-H

Data not explicitly found in search results Aromatic C-H

Data not explicitly found in search results -OCHs
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Note: Specific peak assignments were not available in the provided search results. The table
structure is based on the expected carbon environments in the molecule.

IR (Infrared) Spectroscopy Data

Table 3: IR Spectroscopic Data for Methyl 3,5-Dihydroxybenzoate

Wavenumber (cm~?) Functional Group Assignment
Broad band, ~3200-3600 O-H stretch (phenolic)
~3000-3100 C-H stretch (aromatic)
~2850-2960 C-H stretch (methyl)

~1680-1710 C=0 stretch (ester)

~1580-1620 C=C stretch (aromatic ring)
~1200-1300 C-O stretch (ester)

Note: The specific peak values are typical ranges for the assigned functional groups and may
vary based on the experimental conditions.

MS (Mass Spectrometry) Data
Table 4. Mass Spectrometry Data for Methyl 3,5-Dihydroxybenzoate

m/z (Mass-to-Charge Ratio) Assignment

168.04 [M]* (Molecular lon)

Note: The molecular weight of methyl 3,5-dihydroxybenzoate is 168.15 g/mol .[1][2] The
mass spectrum will show a peak corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

» Dissolve approximately 2-5 mg of methyl 3,5-dihydroxybenzoate in a suitable deuterated
solvent (e.g., CDCls, DMSO-ds, or acetone-ds).[3] The choice of solvent is critical to avoid
interfering signals from the solvent's protons.[3]

o Transfer the solution to a standard 5 mm NMR tube, ensuring a sample height of
approximately 4-5 cm.

o Cap the NMR tube securely.
2. 'H NMR Spectroscopy Protocol:
e The *H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.[4]

e The instrument is locked onto the deuterium signal of the solvent to maintain a stable
magnetic field.[5]

o The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[5]
o A standard one-pulse experiment is performed to acquire the *H NMR spectrum.

e The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-
domain spectrum.

e The spectrum is then phased and baseline corrected.

o Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at
0.00 ppm.[4]

 Integration of the signals is performed to determine the relative number of protons.[3]
3. 3C NMR Spectroscopy Protocol:

e The 3C NMR spectrum is acquired on the same instrument as the *H NMR.
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Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically
required to obtain a good signal-to-noise ratio.[6]

Proton decoupling is commonly employed to simplify the spectrum by removing C-H
coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

[6]

The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

1.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry methyl 3,5-dihydroxybenzoate with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle.[7]

The mixture should be a fine, homogeneous powder.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or
translucent pellet.

. IR Spectroscopy Protocol:

Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1.

2.

Sample Preparation:

Dissolve a small amount of methyl 3,5-dihydroxybenzoate in a suitable volatile solvent
(e.g., methanol or acetonitrile).

Mass Spectrometry Protocol (Electron lonization - EI):
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e The sample is introduced into the ion source of the mass spectrometer.[8]

e In the ion source, the sample molecules are bombarded with a high-energy electron beam,
causing ionization and fragmentation.[8]

e The resulting ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9]

o A detector measures the abundance of each ion, and the data is plotted as a mass
spectrum, showing relative intensity versus m/z.[8]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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